molecular formula C20H22O3 B5770049 1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)-1,3-propanedione

1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)-1,3-propanedione

Cat. No. B5770049
M. Wt: 310.4 g/mol
InChI Key: HNCMBEUSZKMONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)-1,3-propanedione, also known as Dibenzoylmethane (DBM), is a chelator and a beta-diketone that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM has been extensively studied for its ability to chelate metal ions, which makes it a promising candidate for various biomedical applications.

Mechanism of Action

DBM's mechanism of action is not fully understood, but it is believed to act as a chelator of metal ions such as iron, copper, and zinc. This property allows DBM to inhibit the activity of metalloproteins, which play a crucial role in various biological processes. DBM has also been found to modulate the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteins such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. DBM has also been found to inhibit the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation. Additionally, DBM has been found to modulate the activity of various signaling pathways, which can affect cell survival, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DBM is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, DBM has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous environments. Additionally, DBM can interact with metal ions present in the experimental system, which can affect the results of the experiment.

Future Directions

There are several future directions for DBM research. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent, particularly for the treatment of breast cancer. Additionally, further research is needed to fully understand DBM's mechanism of action and its effects on various signaling pathways. Finally, more research is needed to optimize the synthesis of DBM and to improve its solubility in water.

Synthesis Methods

DBM can be synthesized through a reaction between benzoyl chloride and 2-hydroxy-5-methylbenzaldehyde in the presence of a base. The reaction yields the intermediate 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, which can be further reacted with tert-butylbenzene in the presence of a base to yield DBM.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DBM has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. DBM has also been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential anti-cancer agent. Additionally, DBM has been shown to protect neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-13-5-10-17(21)16(11-13)19(23)12-18(22)14-6-8-15(9-7-14)20(2,3)4/h5-11,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCMBEUSZKMONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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